molecular formula C12H16O3 B3197047 2,6-Dimethyl-4-propoxybenzoic acid CAS No. 100256-91-5

2,6-Dimethyl-4-propoxybenzoic acid

Cat. No.: B3197047
CAS No.: 100256-91-5
M. Wt: 208.25 g/mol
InChI Key: SYHZOPOTVGUEAZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-propoxybenzoic acid ( 100256-91-5) is a substituted benzoic acid derivative with the molecular formula C12H16O3 and a molecular weight of 208.25 . This compound serves as a valuable chemical scaffold and intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel anti-infective agents. Recent scientific investigations into benzoic acid derivatives have highlighted their significant potential in antimycobacterial research, with studies showing that esterified versions of such acids can act as prodrugs with enhanced activity against Mycobacterium tuberculosis . The propoxy substituent on the benzoic acid core can be instrumental in modulating the lipophilicity of the molecule, which in turn may facilitate better diffusion through the complex bacterial cell membranes . Once inside the bacterial cell, these ester prodrugs are thought to be hydrolyzed by mycobacterial esterases, releasing the active acid form . Researchers can utilize this compound as a critical precursor for synthesizing more complex ester compounds, such as those combined with complex alcohols like 2-(1-pyrrolidinyl)propyl, to explore structure-activity relationships and optimize drug-like properties . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4-propoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHZOPOTVGUEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C(=C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295525
Record name 2,6-Dimethyl-4-propoxybenzoic acid
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Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100256-91-5
Record name 2,6-Dimethyl-4-propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100256-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Significance of Substituted Benzoic Acids in Contemporary Organic Chemistry Research

Substituted benzoic acids are fundamental building blocks in organic synthesis and medicinal chemistry. Their prevalence stems from the carboxylic acid group's ability to participate in a wide array of chemical transformations, and the benzene (B151609) ring's capacity to be functionalized with diverse chemical moieties. These modifications can profoundly influence the molecule's electronic properties, acidity, and biological activity. libretexts.orglibretexts.org Consequently, substituted benzoic acids are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Research in this area often focuses on creating novel derivatives with tailored properties for specific applications, ranging from targeted drug delivery to the development of new catalytic systems.

The Role of Alkoxy and Alkyl Substituents in Modulating Molecular Architecture and Reactivity Within Benzoic Acid Scaffolds

The introduction of alkoxy (R-O-) and alkyl (R-) groups onto a benzoic acid framework significantly impacts its molecular architecture and chemical reactivity. Alkyl groups, such as the two methyl groups in 2,6-dimethyl-4-propoxybenzoic acid, are generally considered electron-donating through an inductive effect. libretexts.org This electron-donating nature can influence the acidity of the carboxylic acid.

Current Research Trajectories and Unexplored Facets of 2,6 Dimethyl 4 Propoxybenzoic Acid and Its Analogs

Current research involving substituted benzoic acids is highly diverse. One major trajectory involves their use in the synthesis of complex heterocyclic compounds through transition metal-catalyzed C-H activation. researchgate.netmdpi.com In this context, the substituents on the benzoic acid ring can direct the regioselectivity of the reaction.

While specific research on 2,6-dimethyl-4-propoxybenzoic acid is not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation. For instance, its analogs, such as 2,6-dimethylbenzoic acid, have been utilized in the preparation of anti-inflammatory agents and as potential geothermal tracers. chemicalbook.com The unique substitution pattern of this compound, with both ortho-alkyl and para-alkoxy groups, presents an interesting case for studying the interplay of steric and electronic effects on its chemical behavior and potential applications. Further research could explore its utility in materials science, for example, in the formation of metal-organic frameworks (MOFs), where the carboxylic acid can act as a linker. mdpi.com

Theoretical Frameworks for Understanding Molecular Behavior in Complex Organic Systems

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the geometric and electronic properties of molecules. These methods, varying in their level of theory and computational cost, provide a microscopic understanding of chemical structures and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is based on the principle that the energy of a system can be determined from its electron density. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP, would be used to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Beyond geometry, DFT provides crucial insights into the electronic structure, including the distribution of electrons and electrostatic potential, which are key to understanding the molecule's reactivity and intermolecular interactions. Studies on various benzoic acid derivatives have successfully used DFT to correlate their structure with observed chemical properties. mdpi.comunamur.be

Hartree-Fock (HF) and Semi-Empirical Methods for Comparative Analysis

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. pku.edu.cnyoutube.com While computationally more demanding than semi-empirical methods, it provides a valuable baseline for electronic structure calculations. However, HF theory notably neglects electron correlation, which can be a significant factor in the accurate prediction of certain molecular properties. libretexts.org

Semi-empirical methods, which incorporate parameters derived from experimental data, offer a computationally less expensive alternative for large molecules. While generally less accurate than DFT or HF, they can be useful for preliminary conformational searches and for providing qualitative insights. A comparative analysis involving HF and semi-empirical methods alongside DFT would offer a comprehensive understanding of the predictive power and limitations of different theoretical levels for a molecule with the structural complexity of this compound.

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Basis sets range in size and complexity, from minimal sets like STO-3G to more extensive and flexible ones like the Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ).

The selection of an appropriate basis set is a critical step and involves a trade-off between computational cost and desired accuracy. For a molecule containing oxygen and delocalized pi-systems like this compound, basis sets including polarization (d,p) and diffuse functions are generally necessary to accurately describe the electronic distribution and intermolecular interactions. The level of theory, which refers to the combination of the method (like DFT or HF) and the basis set, must be carefully chosen to ensure reliable and meaningful results. For instance, studies on similar benzoic acid derivatives have often employed the B3LYP functional with a 6-31G* or larger basis set to achieve a good balance of accuracy and computational efficiency. researchgate.net

Electronic Structure Analysis

A detailed analysis of the electronic structure provides profound insights into a molecule's chemical behavior, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgresearchgate.net A small HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited electronically. wikipedia.org For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Orbital Data for a Substituted Benzoic Acid (Note: This table is a hypothetical representation for a similar molecule, as specific data for this compound is not available in the reviewed literature.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

Natural Bond Orbital (NBO) Analysis for Intermolecular Hydrogen Bonding and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into a more intuitive chemical language of lone pairs, bonds, and atomic charges. opticsjournal.net This method allows for a detailed examination of charge distribution and delocalization within the molecule. For this compound, NBO analysis would be particularly valuable for several reasons. Firstly, it can quantify the delocalization of electron density from the oxygen lone pairs of the propoxy group and the carboxylic acid into the aromatic ring. Secondly, it can provide a detailed picture of the hydrogen bonding interactions, both intramolecularly and, in a dimeric or solvated state, intermolecularly. The analysis of donor-acceptor interactions within the NBO framework reveals the strength and nature of these stabilizing effects.

Table 2: Illustrative NBO Charges for Atoms in a Substituted Benzoic Acid (Note: This table is a hypothetical representation for a similar molecule, as specific data for this compound is not available in the reviewed literature.)

AtomNBO Charge (e)
O (carbonyl)-0.65
O (hydroxyl)-0.75
H (hydroxyl)+0.50
C (carboxyl)+0.85

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. This analysis provides insights into the distribution of electron density and can help in understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. The calculation is based on the linear combination of atomic orbitals (LCAO) molecular orbital theory.

While specific Mulliken charge data for this compound is not available in the public domain, studies on structurally related benzoic acid derivatives provide a framework for understanding the expected charge distribution. For instance, in substituted benzoic acids, the oxygen atoms of the carboxylic acid group are anticipated to carry significant negative charges due to their high electronegativity. The carbonyl carbon atom (C=O) would, in turn, exhibit a positive charge. The electronic nature of the substituents on the benzene (B151609) ring will further influence the charge distribution across the aromatic system. The two methyl groups at positions 2 and 6, being electron-donating, would slightly increase the electron density on the ring carbons they are attached to, while the propoxy group at position 4, also an electron-donating group, would similarly affect the charge on its attached carbon atom.

A hypothetical data table for the Mulliken atomic charges of this compound, based on general principles and data from similar molecules, is presented below. The exact values would require specific quantum chemical calculations.

AtomHypothetical Mulliken Charge (a.u.)
O (carbonyl)-0.5 to -0.7
O (hydroxyl)-0.6 to -0.8
C (carbonyl)+0.4 to +0.6
C (aromatic ring)Varied (-0.2 to +0.2)
H (hydroxyl)+0.3 to +0.5
C (methyl groups)-0.1 to -0.3
H (methyl groups)+0.05 to +0.15
O (propoxy)-0.4 to -0.6
C (propoxy chain)Varied (-0.2 to +0.1)
H (propoxy chain)+0.05 to +0.15

Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.

Density of Energy States (DOS) for Molecular Orbital Contributions

The Density of States (DOS) spectrum provides a graphical representation of the number of available molecular orbitals at each energy level. It is a crucial tool for understanding the electronic structure of a molecule, including the contributions of different atoms or fragments to the molecular orbitals. The analysis of the total DOS (TDOS) and partial DOS (PDOS) can reveal the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the DOS plot would illustrate the energy distribution of its molecular orbitals. The region around the Fermi level, which separates the occupied and unoccupied orbitals, is of particular interest. The HOMO-LUMO energy gap, which can be inferred from the DOS spectrum, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In the case of this compound, the PDOS would likely show that the HOMO is primarily composed of contributions from the p-orbitals of the oxygen atoms in the carboxylic acid and propoxy groups, as well as the π-system of the benzene ring. The LUMO is expected to be dominated by the π* orbitals of the benzene ring and the carbonyl group.

Spectroscopic Property Prediction and Validation

Theoretical Prediction of Vibrational Frequencies and Intensities

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental data for structural confirmation and detailed spectral assignment.

For this compound, theoretical calculations would predict a series of vibrational modes characteristic of its functional groups. Key predicted vibrations would include:

O-H stretching: A broad band in the high-frequency region (around 3000-3500 cm⁻¹), characteristic of the carboxylic acid hydroxyl group, often involved in hydrogen bonding.

C-H stretching: Sharp bands in the 2800-3100 cm⁻¹ region, corresponding to the methyl and propoxy C-H bonds, as well as the aromatic C-H bonds.

C=O stretching: A strong absorption band typically in the range of 1680-1720 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O stretching: Bands associated with the C-O single bonds of the carboxylic acid and the ether linkage of the propoxy group, expected in the 1200-1300 cm⁻¹ region.

Aromatic C=C stretching: Several bands in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

A comparison of the theoretically predicted vibrational frequencies with experimentally measured FT-IR and Raman spectra is essential for validating the computational model and ensuring accurate assignment of the observed spectral features.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

A TD-DFT calculation for this compound would likely predict electronic transitions in the ultraviolet region. The primary absorptions are expected to arise from π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the carbonyl and propoxy groups. The substitution pattern on the benzene ring, with two methyl groups and a propoxy group, would influence the precise energies of these transitions. The results would typically be presented as a table of calculated excitation energies, corresponding wavelengths, oscillator strengths, and the nature of the contributing molecular orbital transitions.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contributions
S₀ → S₁Hypothetical: ~280-300Hypothetical: ~0.1-0.3HOMO → LUMO (π → π)
S₀ → S₂Hypothetical: ~240-260Hypothetical: ~0.2-0.5HOMO-1 → LUMO (π → π)
S₀ → S₃Hypothetical: ~210-230Hypothetical: ~0.01-0.05n → π*

Note: This table is illustrative and not based on published computational data for this specific molecule.

Calculation of First-Order Hyperpolarizability (β₀) and Related Nonlinear Optical Properties

The first-order hyperpolarizability (β₀) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large β₀ values are of interest for applications in optoelectronics, such as frequency doubling of light. Computational chemistry allows for the prediction of β₀ and related NLO properties.

The NLO properties of a molecule are closely related to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which can lead to significant intramolecular charge transfer upon excitation. In this compound, the propoxy group acts as an electron donor and the carboxylic acid group as an electron acceptor, with the benzene ring providing the conjugated bridge. The presence of the two methyl groups can also modulate the electronic properties and, consequently, the hyperpolarizability.

The calculation of β₀ involves determining the change in the molecule's dipole moment in the presence of an applied electric field. A larger value of β₀ indicates a more significant NLO response.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of a molecule are critical to its properties and function. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time.

For this compound, conformational flexibility exists primarily in the orientation of the carboxylic acid group and the propoxy chain. The rotation around the C-C bond connecting the carboxylic acid to the benzene ring and the C-O and C-C bonds of the propoxy group would lead to different conformers. The steric hindrance from the two methyl groups at the ortho positions (2 and 6) would significantly influence the preferred orientation of the carboxylic acid group, likely forcing it to be out of the plane of the benzene ring.

A potential energy surface scan for the rotation of these bonds would reveal the low-energy conformations. MD simulations could then be used to study how the molecule explores its conformational space at a given temperature, providing information on its flexibility and the average structural properties.

Potential Energy Surface Mapping and Stable Conformer Identification

The concept of a potential energy surface (PES) is fundamental to understanding the conformational flexibility of a molecule. nih.gov A PES represents the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. nih.gov For this compound, the key degrees of freedom that dictate its conformational space are the rotation around the C-O bonds of the propoxy group and the C-C bond connecting the carboxylic acid group to the benzene ring.

By systematically varying these dihedral angles and calculating the corresponding single-point energies using quantum mechanical methods, a multi-dimensional PES can be mapped. Minima on this surface correspond to stable conformers, while saddle points represent transition states between these conformers. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. ucl.ac.ukunimi.it By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion and intermolecular interactions. ucl.ac.ukunimi.it

For this compound, MD simulations can be employed to study several aspects of its dynamic behavior. In the gas phase, simulations can reveal the flexibility of the molecule, including the rotational dynamics of the propoxy and carboxylic acid groups. In a condensed phase, such as in a solvent or in the solid state, MD simulations can shed light on how intermolecular forces and the surrounding environment influence the molecule's conformation and dynamics. ucl.ac.ukunimi.it

Solvent effects are particularly amenable to study via MD simulations. By explicitly including solvent molecules in the simulation box, it is possible to investigate how this compound interacts with different solvents. For instance, in polar solvents, the formation of hydrogen bonds between the carboxylic acid group and solvent molecules would be a key interaction to study. In non-polar solvents, the self-association of this compound molecules to form dimers through hydrogen bonding between their carboxylic acid groups can be investigated. ucl.ac.ukacs.org Computational studies on other substituted benzoic acids have successfully used MD simulations to explore their self-association behavior in various solvents, revealing the formation of hydrogen-bonded dimers in apolar solvents and solvent-screened interactions in polar solvents. ucl.ac.ukacs.org

Structure-Property Relationship (SAR) Studies (Non-Biological Focus)

Structure-Activity Relationship (SAR) studies in a non-biological context aim to connect the molecular structure of a compound to its physicochemical properties. Computational methods are invaluable in establishing these relationships by allowing for the systematic variation of molecular structure and the calculation of corresponding properties.

Computational Prediction of Thermochemical Properties

Thermochemical properties, such as enthalpies of formation, vaporization, and sublimation, are crucial for understanding the energetic stability and phase behavior of a compound. While experimental determination of these properties can be challenging, they can be predicted with reasonable accuracy using computational methods. nih.govnih.gov

Quantum chemical methods, such as density functional theory (DFT), can be used to calculate the enthalpy of formation in the gas phase. nih.gov The enthalpy of vaporization, which is the energy required to transfer a molecule from the liquid to the gas phase, and the enthalpy of sublimation, the energy for the transition from the solid to the gas phase, can also be estimated. These calculations often involve a combination of gas-phase calculations and models to describe the condensed phase.

While specific computationally predicted thermochemical data for this compound are not available, the following table presents a conceptual representation of such data based on studies of related benzoic acid derivatives. nih.gov

PropertyPredicted Value (kJ/mol)Computational Method
Gas-Phase Enthalpy of FormationValueG3MP2, G4, etc.
Enthalpy of Vaporization (298.15 K)ValueCOSMO-RS, etc.
Enthalpy of Sublimation (298.15 K)ValueCrystal structure prediction and lattice energy calculations
Note: The values in this table are placeholders and would need to be calculated using appropriate computational methods.

Correlation of Substituent Effects with Molecular Reactivity Indices

The electronic nature of the substituents on the benzene ring significantly influences the reactivity of the benzoic acid derivative. The two methyl groups at positions 2 and 6, and the propoxy group at position 4, all act as electron-donating groups, albeit through different mechanisms (inductive and resonance effects). These substituent effects can be quantified using molecular reactivity indices derived from computational chemistry. nih.govresearchgate.net

Indices such as the Fukui function, which identifies the sites in a molecule most susceptible to electrophilic or nucleophilic attack, and the molecular electrostatic potential (MEP), which maps the charge distribution, can provide valuable insights. For this compound, the electron-donating substituents are expected to increase the electron density on the aromatic ring and influence the acidity of the carboxylic acid group. psu.edu The Hammett equation provides a framework for quantitatively assessing the effect of substituents on the reactivity of benzoic acid derivatives. wikipedia.org Computational studies on substituted benzoic acids have shown excellent correlations between calculated electronic parameters and experimental pKa values. researchgate.netpsu.edu

The following table conceptually illustrates how substituent effects could be correlated with reactivity indices.

SubstituentHammett Constant (σ)Calculated Property (e.g., pKa)Reactivity Index (e.g., MEP minimum)
-H0.00Reference ValueReference Value
-CH₃-0.17 (para)Calculated ValueCalculated Value
-OCH₂CH₂CH₃-0.32 (para)Calculated ValueCalculated Value
Note: The values in this table are illustrative. The Hammett constant for the combined effect of the three substituents in this compound would be more complex to determine.

Theoretical Studies on Molecular Recognition and Intermolecular Interactions

In a non-biological context, molecular recognition and intermolecular interactions are key to understanding phenomena such as crystal packing, self-assembly, and the formation of co-crystals. researchgate.netnih.gov For this compound, the primary sites for intermolecular interactions are the carboxylic acid group, which can act as both a hydrogen bond donor and acceptor, and the aromatic ring, which can participate in π-π stacking interactions.

Theoretical studies can model these interactions with high accuracy. The formation of the classic carboxylic acid dimer, where two molecules are held together by a pair of hydrogen bonds, is a well-studied motif in benzoic acids. researchgate.net Computational methods can be used to calculate the strength and geometry of this and other intermolecular interactions. The Cambridge Structural Database (CSD) contains a wealth of information on the crystal structures of benzoic acid derivatives, which can be used to analyze preferred packing motifs and intermolecular contacts.

Mechanistic Investigations of Reactions Involving 2,6 Dimethyl 4 Propoxybenzoic Acid

Elucidation of Reaction Pathways and Transition States

The carboxylic acid moiety is the primary site of reactivity in 2,6-dimethyl-4-propoxybenzoic acid, undergoing reactions typical of this functional group, such as esterification. The surrounding substituents, however, modulate the accessibility and electronic nature of the carboxyl group, thereby influencing the reaction pathways and the stability of transition states.

Detailed Mechanisms of Esterification and Transesterification Reactions

Esterification of this compound, typically achieved through the Fischer-Speier esterification method, involves the reaction with an alcohol in the presence of an acid catalyst. The mechanism proceeds through a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and yielding a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product.

Transesterification , the conversion of an ester to a different ester, can also occur under acidic or basic conditions. In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl group of an existing ester, followed by nucleophilic attack by an alcohol. Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide on the ester's carbonyl carbon.

Proton Transfer Dynamics in Carboxylic Acid Systems

Proton transfer is a fundamental step in the acid-base chemistry of this compound. In apolar aprotic solvents, the rate of proton transfer from ortho-substituted benzoic acids can be significantly influenced by the nature of the ortho substituents. Studies on related systems have shown that the forward rate constant for proton transfer is a sensitive parameter for the ortho effect. The presence of ortho substituents can affect the stability of the resulting carboxylate anion and the transition state for proton transfer.

Influence of Substituents on Reaction Selectivity and Kinetics

The substituents on the aromatic ring of this compound, namely the two ortho-methyl groups and the para-propoxy group, exert significant control over the molecule's reactivity.

Steric Hindrance from Ortho-Methyl Groups on Reaction Rates

The two methyl groups at the ortho positions to the carboxylic acid group create substantial steric hindrance. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. This has two major consequences:

Inhibition of Resonance: The coplanarity between the carboxylic acid and the benzene ring is disrupted, which inhibits resonance between the two.

Increased Acidity: By forcing the carboxyl group out of plane, the destabilizing cross-conjugation with the benzene ring is reduced, leading to an increase in the acidity of the benzoic acid derivative compared to its para and meta isomers.

This steric hindrance also directly impacts the rates of reactions involving the carboxyl group. For instance, in esterification, the bulky ortho-methyl groups can impede the approach of the nucleophilic alcohol to the carbonyl carbon, thereby slowing down the reaction rate compared to a less hindered benzoic acid.

Electronic Effects of Propoxy Group on Aromatic Ring Activation/Deactivation

The propoxy group at the para position is an electron-donating group (EDG) due to the resonance effect of the oxygen atom's lone pairs with the aromatic ring. This has the following electronic consequences:

Ring Activation: The propoxy group increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution.

Decreased Acidity: The electron-donating nature of the propoxy group tends to destabilize the carboxylate anion formed upon deprotonation. This is because it pushes more electron density towards the already negatively charged carboxylate, making the acid less acidic.

Rearrangement Reaction Mechanisms

While specific rearrangement reactions involving this compound are not extensively documented, the structural motifs present in the molecule suggest the theoretical possibility of certain classical rearrangement reactions under appropriate conditions.

For instance, if converted to an oxime, a Beckmann rearrangement could potentially occur. This reaction involves the transformation of an oxime into an amide. Similarly, the Baeyer-Villiger oxidation of a ketone precursor to this compound would involve the rearrangement of an alkyl or aryl group. The Claisen rearrangement , a-sigmatropic rearrangement, is characteristic of allyl aryl ethers and could be relevant if a precursor with an allyl ether group were used in the synthesis of a related compound.

It is important to note that the specific conditions and the migratory aptitude of the substituted phenyl group would determine the feasibility and outcome of such rearrangements.

Exploration of Hydroxide-Mediated SNAr Rearrangements involving Related Depside Structures

Recent studies have brought to light an intriguing hydroxide-mediated rearrangement in depside structures that are closely related to this compound. semanticscholar.orgmdpi.comnih.gov Depsides, which are esters formed from two or more hydroxybenzoic acid units, can undergo an unexpected transformation in the presence of a hydroxide (B78521) source, such as potassium hydroxide, in a mixed solvent system like DMSO/water. mdpi.comresearchgate.net Instead of the anticipated hydrolysis of the ester linkage to yield the corresponding carboxylic acid and phenol, a rearrangement occurs to form diaryl ethers. mdpi.com

This transformation is mechanistically described as a hydroxide-mediated intramolecular nucleophilic aromatic substitution (SNAr) reaction. semanticscholar.orgmdpi.com The process is initiated by the deprotonation of a hydroxyl group on one of the aromatic rings by the hydroxide ion. mdpi.comresearchgate.net The resulting phenoxide then acts as an intramolecular nucleophile, attacking the second aromatic ring and displacing the carboxylate group to form a new carbon-oxygen bond, which results in the diaryl ether skeleton. semanticscholar.org

This reaction has been demonstrated with a series of depside derivatives of barbatic acid, which share a substituted benzoic acid framework with this compound. semanticscholar.orgnih.gov The efficiency of this rearrangement has been reported to be high, with yields of the resulting diaryl ethers often ranging from 70% to 95%. mdpi.comresearchgate.net The structures of these novel compounds have been confirmed through various analytical techniques, including 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and in some cases, X-ray crystallography. semanticscholar.orgmdpi.com

Table 1: Yields of Diaryl Ether Products from Hydroxide-Mediated Rearrangement of Barbatic Acid Esters mdpi.comresearchgate.net

EntryReactant (Barbatic Acid Ester Derivative)Product (Diaryl Ether)Yield (%)
13-hydroxy-4-(isopropoxycarbonyl)-2,5-dimethylphenyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate2-(3-hydroxy-4-(isopropoxycarbonyl)-2,5-dimethylphenoxy)-4-methoxy-3,6-dimethylbenzoic acid81
2Other related barbatic acid estersCorresponding diaryl ethers70-95

Mechanistic Role of Intramolecular Cyclization and Ring Opening Processes

The currently accepted mechanism for the hydroxide-mediated SNAr rearrangement of these depside structures involves a critical intramolecular cyclization step followed by a ring-opening process. mdpi.comresearchgate.net This proposed pathway elucidates the formation of the observed diaryl ether products.

The mechanistic sequence is as follows:

Deprotonation: The reaction commences with an acid-base reaction where a hydroxide ion deprotonates the phenolic hydroxyl group on one of the benzoic acid moieties of the depside. mdpi.com This step is crucial as it generates the nucleophilic phenoxide species required for the subsequent intramolecular attack.

Intramolecular Cyclization (SNAr Attack): The newly formed phenoxide attacks the carbon atom of the second aromatic ring that is bonded to the ester oxygen. mdpi.comresearchgate.net This intramolecular nucleophilic aromatic substitution leads to the formation of a spirocyclic intermediate. mdpi.com This intermediate is a key feature of the proposed mechanism, distinguishing it from a simple intermolecular reaction.

Ring Opening and Aromatization: The spirocyclic intermediate is unstable and undergoes a ring-opening step to re-establish the aromaticity of the system. mdpi.com This process involves the cleavage of the original ester bond, leading to the formation of a carboxylate anion and the final diaryl ether structure.

Acidification: A final acidification step protonates the carboxylate anion, yielding the carboxylic acid functional group on the newly formed diaryl ether. mdpi.com

This mechanistic pathway, involving an intramolecular cyclization to a spirocyclic intermediate followed by ring-opening, provides a comprehensive explanation for the conversion of depside esters into diaryl ethers under basic conditions. The structural framework of the starting depsides, with their strategically positioned hydroxyl and ester groups, is essential for this intramolecular rearrangement to occur.

Potential Research Applications in Advanced Materials and Chemical Science

Precursor in Synthetic Organic Chemistry

2,6-Dimethyl-4-propoxybenzoic acid serves as a valuable building block in synthetic organic chemistry, providing a versatile scaffold for the construction of more complex molecules. Its substituted benzene (B151609) ring, featuring both electron-donating alkyl and alkoxy groups, along with a reactive carboxylic acid moiety, allows for a variety of chemical transformations.

Role as a Building Block for Complex Organic Molecules

The inherent structural features of this compound make it an important starting material for the synthesis of intricate organic compounds. Organic building blocks are fundamental, functionalized molecules that enable the modular, bottom-up assembly of larger molecular architectures. sigmaaldrich.com These building blocks are crucial in medicinal chemistry, organic chemistry, and materials science for creating supramolecular complexes, metal-organic frameworks, and other complex molecular constructs. sigmaaldrich.com The quest for the most suitable substrates is as critical as the discovery of new catalysts and reagents in synthetic chemistry. sigmaaldrich.com High-pressure chemistry, or barochemistry, is an emerging green chemistry technique that can facilitate the synthesis of complex molecules, including pharmaceuticals and fine chemicals, from such building blocks. nih.gov This method can lead to improved yields, higher selectivity, and shorter reaction times compared to traditional heating methods. nih.gov

The synthesis of complex molecules often involves multi-step processes where the strategic use of well-defined building blocks is paramount. For instance, the synthesis of complex organic compounds like amino acids, polymers, and purines has been demonstrated from simple precursors. nih.gov The structural motif of this compound, with its specific substitution pattern, can be exploited to direct the regioselectivity of subsequent reactions, a critical aspect in the synthesis of complex, well-defined final products.

Synthesis of Functionalized Intermediates for Downstream Chemical Transformations

The carboxylic acid group of this compound is a key functional handle that can be readily converted into a wide array of other functional groups. This allows for the generation of functionalized intermediates that can undergo further chemical transformations. For example, the carboxylic acid can be transformed into esters, amides, acid chlorides, or anhydrides, each opening up new avenues for molecular elaboration.

These transformations are fundamental to creating a diverse library of compounds from a single precursor. For instance, the conversion to an acid chloride would facilitate Friedel-Crafts acylation reactions, allowing for the introduction of the 2,6-dimethyl-4-propoxybenzoyl group onto other aromatic systems. An example of a related transformation is the synthesis of 1-(2,6-Dimethyl-4-propoxy-phenyl)-2-methyl-propan-1-one. nih.gov Similarly, esterification or amidation reactions can be employed to link the benzoic acid derivative to other molecular fragments, building up molecular complexity.

The synthesis of intermediates is a common strategy in organic synthesis. For example, 2,6-dimethoxybenzoic acid is a known intermediate for agricultural chemicals. google.com The development of efficient synthetic methods for such intermediates is an active area of research. google.com

Contributions to Materials Science Research

The unique molecular structure of this compound and its derivatives has led to their investigation in various areas of materials science, particularly in the fields of liquid crystals, supramolecular chemistry, and polymer science.

Investigation in Liquid Crystal Materials and Their Mesophase Behavior

Benzoic acid derivatives are well-known for their ability to form liquid crystal phases. sciencepub.net This property arises from the dimerization of the carboxylic acid groups through hydrogen bonding, which creates a more elongated, rigid molecular structure conducive to the formation of mesophases. sciencepub.net Although a single molecule of a 4-substituted benzoic acid is not typically long enough to exhibit liquid crystalline behavior, the formation of hydrogen-bonded dimers results in a lath-like structure that can self-organize into various liquid crystal phases, such as nematic and smectic phases. sciencepub.net

The study of the mesophase behavior of binary mixtures of different 4-substituted benzoic acids has revealed the formation of supramolecular complexes with enhanced mesophase stability. sciencepub.net The mixing of an alkoxy-substituted benzoic acid with a non-mesomorphic polar-substituted benzoic acid can lead to the formation of new liquid crystalline phases. sciencepub.net The thermal stability and the temperature range of these mesophases are influenced by the nature of the substituents on the benzoic acid rings. For instance, compounds with electron-donating groups like an alkoxy group can exhibit a nematic mesophase with high thermal stability. researchgate.net The investigation of such materials is significant for the development of advanced electro-optical applications. researchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to understanding the behavior of this compound and its derivatives. The hydrogen bonding between carboxylic acid groups is a prime example of a highly directional and reliable interaction that drives the self-assembly of these molecules into well-defined supramolecular structures. nih.gov

The self-assembly of molecules into larger, ordered structures is a key concept in nanoscience and materials chemistry. In the context of benzoic acid derivatives, this self-assembly can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov The interplay of different non-covalent interactions, such as hydrogen bonds and halogen bonds, can be used to construct extended molecular solid-state networks with predictable connectivity and dimensionality. nih.gov The study of self-assembly processes is not only fundamentally important but also has practical implications in areas such as drug delivery, where the aggregation state of a molecule can significantly impact its biological activity. nih.gov

Derivatization for Polymer Precursors or Additives in Advanced Materials

The chemical functionality of this compound allows for its derivatization to create monomers suitable for polymerization or to be used as additives to modify the properties of existing polymers. For example, the carboxylic acid group can be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative. The resulting monomers could then be polymerized to produce polymers with the 2,6-dimethyl-4-propoxybenzoyl moiety incorporated into their structure.

A related example is the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide)s (PPOs) containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) functionalities. mdpi.com In this work, derivatives of 2,6-dimethylphenol (B121312) were used to create DOPO-substituted bisphenols, which were then copolymerized to yield PPOs with enhanced thermal properties. mdpi.com This demonstrates how substituted phenolic compounds can be utilized as precursors for high-performance polymers. The incorporation of specific functionalities can impart desirable properties to the resulting polymer, such as improved thermal stability, flame retardancy, or specific optical or electronic characteristics.

Role in Catalysis Research

Catalysis is a cornerstone of modern chemical synthesis and materials science, enabling the efficient and selective transformation of molecules. The development of novel catalysts is a continuous pursuit, with researchers exploring a vast array of molecular structures to achieve desired catalytic activities.

Design and Synthesis of Catalyst Ligands Incorporating the this compound Moiety

In the field of homogeneous catalysis, ligands play a critical role in modulating the properties of a metal catalyst. They can influence the catalyst's stability, solubility, and, most importantly, its selectivity and activity. The this compound moiety possesses distinct electronic and steric characteristics that could, in theory, be harnessed in ligand design. The carboxylic acid group provides a coordination site for metal ions, while the 2,6-dimethyl substitution creates a sterically hindered environment around the coordination center. This steric bulk can be advantageous in controlling the access of substrates to the metal, potentially leading to higher selectivity in certain reactions.

However, a thorough search of scientific literature and patent databases did not yield any specific examples of catalyst ligands synthesized from or incorporating the this compound moiety. Research in ligand design is extensive, with many studies focusing on bidentate and polydentate ligands containing phosphorus, nitrogen, or other heteroatoms. The potential for this specific benzoic acid derivative to act as a primary or co-ligand remains a purely speculative area of research.

Investigation of its Utility as a Solid Acid Catalyst Component in Organic Reactions

Solid acid catalysts are crucial in a wide range of industrial organic reactions, including cracking, isomerization, and alkylation. They offer advantages over liquid acids in terms of ease of separation, reusability, and reduced corrosivity. The acidic nature of the carboxylic acid group in this compound suggests a potential, albeit likely weak, Brønsted acidity.

For this compound to function as a viable solid acid catalyst, it would likely need to be immobilized on a solid support, such as silica (B1680970) or alumina, or incorporated into a more complex framework like a metal-organic framework (MOF). The bulky 2,6-dimethyl and 4-propoxy groups could influence the material's porosity and surface properties.

Nevertheless, there is no published research investigating the use of this compound as a solid acid catalyst or as a component in such a catalyst system. The field is rich with studies on various solid acid materials, including zeolites, sulfated zirconia, and supported heteropoly acids, but the specific compound has not been explored in this context.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The industrial synthesis of benzoic acid and its derivatives has traditionally relied on methods like the partial oxidation of toluene (B28343), often catalyzed by cobalt or manganese naphthenates. wikipedia.org While effective, these processes can involve harsh conditions and generate chlorinated byproducts if starting from materials like benzotrichloride. wikipedia.org A key future direction is the development of greener, more sustainable synthetic pathways for 2,6-Dimethyl-4-propoxybenzoic acid.

Key research avenues include:

Catalytic Oxidation: A patented method for substituted benzoic acids involves the oxidation of the corresponding substituted toluene using a metal catalyst, an initiator, and salt additives in an organic solvent. google.com Future work could focus on optimizing this process for this compound, exploring more environmentally benign catalysts and solvent-free conditions to enhance atom economy and reduce waste. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems is a cornerstone of green chemistry, offering high selectivity under mild conditions. mdpi.com Research into identifying or engineering enzymes that can catalyze the specific oxidation or carboxylation steps required to produce the target molecule would be a significant advancement.

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. mdpi.com Developing a continuous flow synthesis for this compound could lead to higher yields and purity while minimizing solvent usage. chemicalonline.com

Mechanochemistry: Solvent-free synthesis using techniques like ball-milling is a promising green alternative. mdpi.comacs.org Investigating mechanochemical routes could eliminate the need for bulk solvents, reducing environmental impact and simplifying product purification. mdpi.com

Deeper Theoretical Insights into Conformational Landscapes and Reaction Dynamics

The two methyl groups positioned ortho to the carboxylic acid function in this compound create significant steric hindrance. This crowding influences the molecule's three-dimensional shape (conformation) and its reactivity. Deeper theoretical and computational studies are needed to fully understand these aspects.

Open questions to be addressed by computational chemistry:

Reaction Dynamics: Theoretical studies can model the step-by-step mechanism of reactions involving this acid. For instance, research has been conducted on the reaction dynamics of unsubstituted benzoic acid with atmospheric radicals like OH, NO3, and SO4−. nih.gov Similar computational investigations for this compound could predict its degradation pathways, reactivity in different chemical environments, and the transition states involved in its synthesis or derivatization. This would provide invaluable insights for optimizing reaction conditions and predicting product distributions.

Development of Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To optimize the novel synthetic routes discussed in section 7.1, advanced analytical techniques that can monitor reactions in real-time are essential. In-situ monitoring provides detailed information on reaction kinetics, mechanisms, and the formation of transient intermediates that are often missed by traditional offline analysis. chemicalonline.com

Potential techniques for implementation:

In-Situ Spectroscopy: Techniques like real-time Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) can track the concentration of reactants, products, and intermediates as a reaction proceeds. chemicalonline.com This allows for a precise understanding of reaction pathways and kinetics without the need for sampling. chemicalonline.com

Real-Time Mass Spectrometry: Direct Analysis in Real Time (DART) mass spectrometry is a powerful tool for the direct and quantitative monitoring of catalytic organic reactions, even under heterogeneous conditions. rsc.org Applying this to the synthesis of this compound could help in rapidly screening catalysts and optimizing reaction conditions.

Operando Characterization: For reactions involving solid catalysts, operando techniques, which combine a structural probe with simultaneous measurement of catalytic activity, are invaluable. 4tu.nl Using methods like operando X-ray diffraction or electron microscopy could reveal how a catalyst's structure changes during the synthesis, leading to the rational design of more efficient and stable catalysts. 4tu.nlresearchgate.net

Expansion into Hybrid Materials and Nanotechnology Applications (Non-Biological)

The functional groups on this compound make it an attractive candidate as a building block for advanced materials. Its carboxylic acid can act as a ligand to coordinate with metal ions, while the propoxy and methyl groups can be used to tune the properties of the resulting material.

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes linked by organic ligands. 4tu.nl The specific geometry and functionality of this compound could be exploited to create novel MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, or heterogeneous catalysis.

Functionalized Nanoparticles: The molecule could be used to functionalize the surface of nanoparticles, modifying their properties for specific applications. For example, coating magnetic nanoparticles could create a recoverable nanocatalyst for biodiesel production or other chemical transformations. researchgate.net The organic layer can influence the solubility and catalytic activity of the nanoparticle core.

Hybrid Materials: By incorporating this molecule into polymer or inorganic matrices, new hybrid materials could be developed. The organic component can impart specific functionalities, such as hydrophobicity or a specific refractive index, leading to materials with unique optical or surface properties.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2,6-Dimethyl-4-propoxybenzoic acid?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, unresolved signals in the aromatic region (e.g., C4 and C6 carbons) can be addressed using 2D NMR techniques like HSQC or HMBC to resolve overlapping peaks . Infrared (IR) spectroscopy can confirm functional groups like the carboxylic acid (-COOH) and propoxy (-OCH2CH2CH3) moieties. High-resolution mass spectrometry (HRMS) ensures molecular weight validation. Reference spectral libraries, such as NIST Chemistry WebBook, provide comparative data for validation .

Q. How can researchers ensure the purity of synthesized this compound?

  • Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) is effective for removing impurities. Purity (>98%) should be verified via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and UV detection at 254 nm . Certificate of Analysis (COA) documentation should include retention time matching and absence of secondary peaks.

Q. What synthetic routes are available for this compound?

  • Answer : A common method involves Friedel-Crafts alkylation of 4-propoxybenzoic acid with methyl chloride in the presence of AlCl3, followed by purification. Alternative routes include Ullmann coupling for introducing methyl groups at the 2,6-positions . Reaction progress should be monitored via thin-layer chromatography (TLC) using silica gel plates.

Advanced Research Questions

Q. How can enzymatic carboxylation be optimized for synthesizing this compound derivatives?

  • Answer : Decarboxylase-catalyzed carboxylation (e.g., using Aroobacter enzymes) can be optimized by adjusting pH (6.5–7.5), temperature (30–37°C), and cofactor concentrations (e.g., ATP or Mg²⁺). Kinetic studies under steady-state conditions (Vmax, Km) should validate enzyme efficiency . Substrate specificity can be enhanced via protein engineering or directed evolution.

Q. What challenges arise in resolving overlapping NMR signals for this compound, and how can they be addressed?

  • Answer : Overlapping signals in the aromatic region (e.g., C4 and C6 carbons) are common due to symmetry. Use deuterated solvents (DMSO-d6) to sharpen peaks, and employ 2D NMR techniques like NOESY or COSY to differentiate protons. For carbons, DEPT-135 experiments can distinguish CH3 groups from quaternary carbons .

Q. How does the propoxy group influence the thermodynamic stability of this compound compared to other alkoxy derivatives?

  • Answer : The propoxy group enhances lipophilicity and steric hindrance, reducing hydrolysis rates compared to methoxy analogs. Thermodynamic stability can be quantified via differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. NIST data for similar compounds (e.g., 4-pentyloxybenzoic acid) show alkoxy chain length inversely correlates with crystalline stability .

Key Considerations for Experimental Design

  • Contradiction Analysis : Conflicting NMR data may arise from solvent polarity effects. For example, DMSO-d6 vs. CDCl3 can shift proton signals by 0.2–0.5 ppm. Validate assignments using computational tools (e.g., ChemDraw NMR predictors) .
  • Safety Protocols : Handle intermediates (e.g., methyl chloride) in fume hoods with proper PPE. Refer to REACH-compliant safety data sheets for disposal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.